molecular formula C11H7ClF5N3O2S B1409528 Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate CAS No. 1823182-39-3

Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate

Cat. No. B1409528
M. Wt: 375.7 g/mol
InChI Key: CFLBEXGOOBNDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate is a useful research compound. Its molecular formula is C11H7ClF5N3O2S and its molecular weight is 375.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate is a compound that may share chemical properties and synthesis pathways with other complex compounds found in research. For instance, the study of synthesis, physico-chemical properties, and biological activities of various triazole derivatives, including 1,2,4-triazole, has been highlighted. These compounds have been noted for their significant presence in modern medicine and pharmacy, showcasing their potential across various fields, including pharmaceutical, medical, and even agricultural sectors. The research emphasizes the importance of understanding the synthesis methods, reactions, and physico-chemical properties of these derivatives, indicating a broader application and significance of such compounds in scientific research (Parchenko, 2019).

Environmental Impact and Degradation

The environmental impact and degradation pathways of similar fluorinated compounds have been a subject of interest due to their persistence and potential toxicity. For instance, the biodegradation of fluorine-containing surfactants, their metabolites, and structural analogs has been reviewed to understand their environmental fate. It has been shown that biodegradation plays a crucial role in assessing how these substances reach and behave in the environment. The review covers the sources and origins of different fluorinated analog chemicals in the environment and emphasizes the need for interdisciplinary investigations on such compounds (Frömel & Knepper, 2010).

Antioxidant and Antiradical Activities

Compounds with open thiogroup, like certain triazole derivatives, have been recognized for their high indicators of antioxidant and antiradical activity. They have a positive impact on the overall condition and biochemical processes, especially in patients who have received high doses of radiation. These compounds are compared with biogenic amino acids such as cysteine, which also has a free SH-group in its structure. This highlights the potential health-related applications of such compounds and their relevance in medical and biochemical research (Kaplaushenko, 2019).

properties

IUPAC Name

ethyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF5N3O2S/c1-2-22-8(21)11(16,17)23-9-19-18-7-6(12)3-5(4-20(7)9)10(13,14)15/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLBEXGOOBNDQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)SC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
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Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
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Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
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Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
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Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)-2,2-difluoroacetate

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